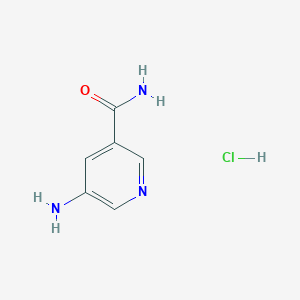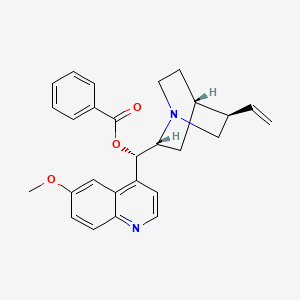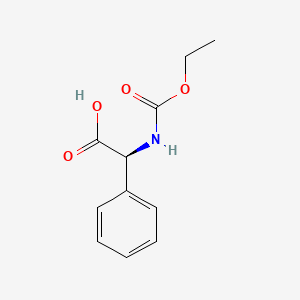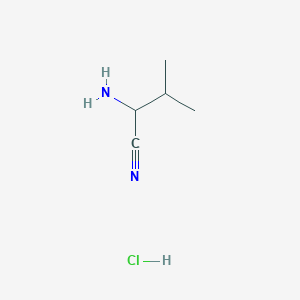![molecular formula C7H7N3S B3146741 2-Methylthieno[2,3-d]pyrimidin-4-amine CAS No. 60703-75-5](/img/structure/B3146741.png)
2-Methylthieno[2,3-d]pyrimidin-4-amine
Descripción general
Descripción
2-Methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various biologically active molecules .
Mecanismo De Acción
Target of Action
The primary target of 2-Methylthieno[2,3-d]pyrimidin-4-amine is Phosphoinositide 3-kinase (PI3K) . PI3K is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to changes in the cellular functions that this pathway regulates .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . By inhibiting PI3K, the compound disrupts this pathway, leading to downstream effects on cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .
Result of Action
The inhibition of PI3K by this compound leads to disruption of the PI3K/AKT/mTOR signaling pathway . This can result in changes to various cellular functions, potentially leading to effects such as slowed cell growth and proliferation .
Análisis Bioquímico
Biochemical Properties
2-Methylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cytochrome bd oxidase (Cyt-bd), an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This interaction inhibits the enzyme’s activity, leading to a decrease in ATP production, which is essential for the survival of the bacteria. Additionally, this compound interacts with phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway . This interaction affects various cellular functions, including cell growth, differentiation, and survival.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the PI3K/AKT/mTOR pathway can lead to the inhibition of cancer cell growth and proliferation . This compound has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its inhibition of cytochrome bd oxidase involves binding to the enzyme’s active site, preventing the normal electron transport and ATP synthesis . Similarly, its interaction with PI3K involves binding to the enzyme’s catalytic domain, inhibiting its kinase activity and downstream signaling . These interactions result in significant changes in cellular processes, including reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to sustained inhibition of cell growth and increased cell death in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within cells can significantly impact its activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Métodos De Preparación
The synthesis of 2-Methylthieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide. The synthesis involves three main steps: condensation reaction, chlorination, and nucleophilic substitution . The overall yield of this process is approximately 54% . Another method involves microwave-assisted synthesis, which has been shown to be efficient for producing various thieno[2,3-d]pyrimidin-4-amine derivatives .
Análisis De Reacciones Químicas
2-Methylthieno[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Condensation Reactions: These are used in the initial synthesis steps.
Chlorination: This step is crucial for introducing chlorine atoms into the molecule.
Nucleophilic Substitution: This reaction is used to replace chlorine atoms with other nucleophiles.
Common reagents used in these reactions include methyl 2-aminothiophene-3-carboxylate, formimidamide, and various chlorinating agents . The major products formed from these reactions are intermediates that can be further modified to produce biologically active compounds.
Aplicaciones Científicas De Investigación
2-Methylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Comparación Con Compuestos Similares
2-Methylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives and similar heterocyclic compounds:
4-Aminopyrrolo[2,3-d]pyrimidine: This compound has shown potential as an antitubercular agent.
N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine: This derivative has been studied for its antiproliferative activity against colorectal cancer cells.
2,4-Diamino-furo[2,3-d]pyrimidine: Known for its anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
2-methylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUZUDJFKLTBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B3146661.png)


![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)






![4-(5-Chloro-1H-benzo[d]imidazol-2-yl)-N-(4-(methylthio)phenyl)piperidine-1-carboxamide](/img/structure/B3146707.png)
![[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid](/img/structure/B3146712.png)

